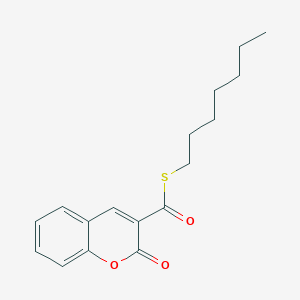
S-heptyl 2-oxo-2H-chromene-3-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-heptyl 2-oxo-2H-chromene-3-carbothioate is a chemical compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with the molecular formula C17H20O3S, has a unique structure that combines a heptyl chain with a chromene core and a carbothioate group, making it an interesting subject for various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-heptyl 2-oxo-2H-chromene-3-carbothioate typically involves the reaction of 2-hydroxybenzaldehyde with heptyl thiol in the presence of a base, followed by cyclization to form the chromene ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: S-heptyl 2-oxo-2H-chromene-3-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: The heptyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, sodium hydride, dimethylformamide as solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: Investigated for its antimicrobial and antifungal properties. It has shown activity against a range of bacterial and fungal strains.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of S-heptyl 2-oxo-2H-chromene-3-carbothioate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Pathways Involved: It modulates the production of reactive oxygen species and inflammatory mediators, leading to reduced oxidative damage and inflammation.
Comparison with Similar Compounds
S-heptyl 2-oxo-2H-chromene-3-carbothioate can be compared with other chromene derivatives, such as:
2-oxo-2H-chromene-3-carbonitriles: Known for their antimicrobial and anticancer activities.
2-oxo-2H-chromene-3-carboxamides: Studied for their anti-inflammatory and antioxidant properties.
2-oxo-2H-chromene-3-carboxylic acids: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: The presence of the heptyl chain and the carbothioate group in this compound imparts unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H20O3S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
S-heptyl 2-oxochromene-3-carbothioate |
InChI |
InChI=1S/C17H20O3S/c1-2-3-4-5-8-11-21-17(19)14-12-13-9-6-7-10-15(13)20-16(14)18/h6-7,9-10,12H,2-5,8,11H2,1H3 |
InChI Key |
MJQUDUSNAMYUPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC(=O)C1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















